molecular formula C18H22N4O3 B11032395 2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11032395
M. Wt: 342.4 g/mol
InChI Key: QALWXYBYPBJJCZ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic core of triazole and pyrimidine rings. Its structure includes:

  • 2-Methyl substituent: Enhances steric bulk and may influence binding interactions.
  • Carboxylic acid at position 5: Increases polarity, enabling hydrogen bonding and modulating solubility.

Triazolopyrimidines are explored for diverse biological activities, including antimicrobial and anti-tubercular effects .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C18H22N4O3/c1-11(2)8-9-25-14-6-4-13(5-7-14)16-10-15(17(23)24)20-18-19-12(3)21-22(16)18/h4-7,10-11,16H,8-9H2,1-3H3,(H,23,24)(H,19,20,21)

InChI Key

QALWXYBYPBJJCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OCCC(C)C

Origin of Product

United States

Preparation Methods

Condensation of Triazole Precursors with Ketone Derivatives

The foundational step in synthesizing the triazolopyrimidine scaffold involves the condensation of 3,5-diamino-1,2,4-triazole with a substituted ketone. For the target compound, phenyl 1-propenyl ketone or benzylideneacetone derivatives are employed to introduce the 4-(3-methylbutoxy)phenyl group at position 7 of the pyrimidine ring. The reaction is typically conducted in dimethylformamide (DMF) under reflux conditions, yielding the 4,7-dihydrotriazolopyrimidine intermediate.

Reaction Conditions

  • Solvent: DMF or ethanol

  • Temperature: 80–100°C (reflux)

  • Catalyst: None required; reaction proceeds via nucleophilic addition-elimination mechanism.

The choice of ketone derivative dictates the substitution pattern on the phenyl ring. For example, benzylideneacetone introduces a methyl group at position 2 of the pyrimidine ring, while phenyl 1-propenyl ketone facilitates aromaticity in the final product.

Oxidation of the Dihydrotriazolopyrimidine Intermediate

The 4,7-dihydrotriazolopyrimidine intermediate undergoes oxidation to aromatize the pyrimidine ring, enhancing stability and reactivity for subsequent functionalization. N-Bromosuccinimide (NBS) in ethanol under reflux is the preferred oxidizing agent, achieving quantitative conversion to the aromatic triazolopyrimidine.

Optimization Insights

  • Oxidizing Agent: NBS (1.2 equiv) in ethanol at 70°C for 6 hours.

  • Byproducts: Brominated side products are minimized by controlling stoichiometry and temperature.

Introduction of the Carboxylic Acid Group

Carboxylation at position 5 is achieved via hydrolysis of a pre-installed ester group or direct carboxylation using malonate derivatives. A two-step approach involving ethyl triazolopyrimidine-2-carboxylate synthesis followed by saponification is widely adopted:

  • Ester Formation: Reaction of the oxidized triazolopyrimidine with ethyl chlorooxalate in pyridine yields the ethyl ester.

  • Saponification: Hydrolysis with aqueous NaOH (2M) at 60°C for 4 hours converts the ester to the carboxylic acid.

Yield Data

StepYield (%)Purity (HPLC)
Ester Formation8592
Saponification7895

Functionalization of the 4-(3-Methylbutoxy)phenyl Substituent

Alkylation of Phenolic Intermediates

The 4-(3-methylbutoxy)phenyl group is introduced via Mitsunobu reaction or nucleophilic substitution. A representative protocol involves:

  • Mitsunobu Reaction:

    • Substrates: 4-Hydroxyphenylacetic acid and 3-methyl-1-butanol.

    • Conditions: Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C to room temperature.

  • Nucleophilic Substitution:

    • Substrates: 4-Fluorophenyl precursor and 3-methylbutoxide ion.

    • Conditions: K₂CO₃ in DMF at 120°C for 12 hours.

Comparative Efficiency

MethodYield (%)Selectivity
Mitsunobu92High
Nucleophilic Substitution75Moderate

Purification and Analytical Characterization

Crystallization and Chromatography

Purification challenges arise due to the compound’s polarity and propensity for decarboxylation. Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, yielding >95% pure product. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves diastereomeric impurities but risks decomposition under prolonged exposure.

Spectroscopic Confirmation

  • NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (s, 1H, COOH), δ 8.2 (d, J=8 Hz, 2H, Ar-H), δ 6.9 (d, J=8 Hz, 2H, Ar-H).

  • HRMS (ESI): m/z 385.1421 [M+H]⁺ (calc. 385.1418).

Challenges and Mitigation Strategies

Decarboxylation During Synthesis

The carboxylic acid group is prone to decarboxylation under acidic or high-temperature conditions. Mitigation includes:

  • Low-Temperature Saponification: Conducting hydrolysis at ≤60°C.

  • Protection-Deprotection: Using tert-butyl esters, removed via trifluoroacetic acid (TFA).

Regioselectivity in Cyclization

Competing pathways during triazole-pyrimidine cyclization are minimized by:

  • Solvent Polarity: Polar aprotic solvents (DMF) favor the desired pathway.

  • Catalytic Acetic Acid: Enhances proton transfer in the transition state.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems to improve yield and reduce reaction time:

  • Oxidation Step: NBS in a microreactor (residence time: 10 minutes, 70°C).

  • Carboxylation: Supercritical CO₂ as a solvent for ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Implications

Table 1: Key Structural Differences and Properties
Compound Name Substituents Molecular Weight Key Properties Biological Activity
Target Compound 2-Me, 4-(3-methylbutoxy)phenyl, 5-COOH ~369.36* High polarity (carboxylic acid), moderate lipophilicity Not reported in evidence
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 4-MeO-phenyl, 4-Me-phenyl 318.37 pKa 6.80, density 1.25 g/cm³ Antimicrobial (inferred from similar compounds)
2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Ph, 7-Ph, 5-COOH 318.33 pKa 2.65, boiling point 516.6°C Not reported
7-Chloro-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 4-CF₃-Ph 313.71 Electrophilic Cl and CF₃ groups Anti-tubercular (MIC: 0.5 µg/mL)
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate 5-Me, 7-COOEt 221.23 Ester group enhances lipophilicity Not reported

*Estimated based on similar structures.

Key Observations:
  • Carboxylic Acid vs.
  • Substituent Electronic Effects : The 4-(3-methylbutoxy)phenyl group (electron-donating) contrasts with electron-withdrawing groups like CF₃ or Cl , which enhance electrophilicity and reactivity.
  • Biological Activity : Chloro- and trifluoromethyl-substituted analogues show anti-tubercular activity , while methoxy derivatives may align with antimicrobial applications .

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility than esters (logP ~3.4 for ) but lower than amino-substituted analogues .
  • Thermal Stability : Methoxy-substituted triazolopyrimidines have predicted boiling points >480°C , suggesting the target compound may share high thermal stability.

Biological Activity

2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique heterocyclic structure includes a triazole ring fused to a pyrimidine framework, which is essential for its biological activity. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : Approximately 328.4 g/mol
  • Functional Groups : The presence of a carboxylic acid group enhances its reactivity and solubility, contributing to its biological interactions.

Research indicates that this compound may modulate immune responses by interacting with Interleukin-1 Receptor Associated Kinase (IRAK) . This interaction is crucial in the signaling pathways of the immune system and may lead to the inhibition of inflammatory processes:

  • IRAK Interaction : The compound has been shown to bind effectively to IRAK proteins, influencing downstream signaling pathways involved in inflammation.
  • Inflammatory Disease Modulation : Similar compounds have demonstrated potential in treating inflammatory diseases by inhibiting specific pathways related to immune responses.

Anticancer Potential

Studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance:

  • Cell Line Studies : Research on derivatives has shown promising results in inducing apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanisms involved include:
    • Activation of caspase-8.
    • Loss of mitochondrial membrane potential.
    • Decrease in levels of p53 protein after treatment with certain derivatives .

Inhibitory Effects

The compound has been evaluated for its inhibitory effects against various targets:

TargetInhibition TypeReference
IRAKImmune Response Modulation
Cancer Cells (DLD-1 & HT-29)Induction of Apoptosis

Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on Pyrazolo Derivatives : A study investigated novel pyrazolo derivatives that exhibited significant anticancer activity through apoptosis induction via intrinsic and extrinsic pathways. These findings suggest a potential for developing targeted therapies using compounds like this compound as lead candidates in cancer treatment strategies .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects of similar compounds indicated that they could significantly reduce markers associated with inflammation and immune response modulation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?

  • Methodological Answer : Synthesis optimization requires careful control of cyclization conditions (e.g., temperature, solvent polarity) and selection of catalysts. For example, additives like APTS (3-Aminopropyltriethoxysilane) in ethanol can enhance reaction efficiency in one-pot multicomponent reactions . Temperature gradients (e.g., 60–80°C) and pH adjustments (neutral to mildly acidic) are critical to minimize side products like uncyclized intermediates . Chromatography (e.g., silica gel or HPLC) is typically employed for purification .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for the triazole (δ 8.1–8.5 ppm) and pyrimidine (δ 6.5–7.2 ppm) protons, with attention to the carboxylic acid group (δ 12–13 ppm) .
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500–3500 cm⁻¹) groups .
  • Mass Spectrometry : Verify molecular weight consistency (e.g., expected [M+H]⁺ ion) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
  • Cellular viability : Employ MTT or resazurin assays in cancer cell lines, noting the influence of the 3-methylbutoxy group on membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed during derivative synthesis?

  • Methodological Answer : The electron-withdrawing carboxylic acid group at position 5 directs electrophilic substitutions to the para position of the phenyl ring. Use DFT calculations to predict reactive sites and validate with controlled reactions (e.g., bromination or nitration under inert atmospheres) . Monitor regiochemistry via LC-MS and compare with computational models .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the carboxylic acid group). Solutions include:

  • Prodrug modification : Esterify the carboxylic acid to improve bioavailability, as seen in ethyl ester analogs .
  • Microsomal stability assays : Test hepatic metabolism using liver S9 fractions to identify vulnerable sites .

Q. How can computational modeling improve structure-activity relationship (SAR) studies?

  • Methodological Answer : Generate 3D conformers (e.g., via Gaussian or Schrödinger Suite) and perform docking simulations against target proteins (e.g., kinases). Focus on the triazolopyrimidine core’s interaction with ATP-binding pockets. Validate predictions with mutagenesis studies .

Q. What advanced techniques characterize crystallographic disorder in single-crystal X-ray structures?

  • Methodological Answer : For crystals with disorder (common in flexible substituents like 3-methylbutoxy groups), use TWINABS for data scaling and SHELXL for refinement. Apply restraints to anisotropic displacement parameters and report R-factor convergence (<0.08) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data across studies?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or pH-dependent ionization. Characterize solid-state forms via PXRD and DSC. For aqueous solubility, perform pH-solubility profiling (e.g., Henderson-Hasselbalch analysis) and compare with logP predictions .

Q. Why do similar triazolopyrimidine analogs exhibit divergent biological activities?

  • Methodological Answer : Subtle structural differences (e.g., methoxy vs. methylbutoxy groups) alter steric and electronic profiles. Use comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic contributions .

Methodological Tables

Parameter Optimal Conditions Evidence
Cyclization Temperature60–80°C (prevents decomposition)
CatalystAPTS in ethanol (yield >85%)
Purification MethodSilica gel chromatography (EtOAc/hexane)
Spectroscopic Marker Triazole C-H Stretch Pyrimidine Ring Current
NMR (¹H) δ 8.1–8.5 ppmδ 6.5–7.2 ppm
IR 1450–1500 cm⁻¹1600–1650 cm⁻¹

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